molecular formula C10H12BrNO2 B11819510 4-Amino-4-(4-bromophenyl)butanoic acid

4-Amino-4-(4-bromophenyl)butanoic acid

Cat. No.: B11819510
M. Wt: 258.11 g/mol
InChI Key: RLDFNQNAOBFSQI-UHFFFAOYSA-N
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Description

4-Amino-4-(4-bromophenyl)butanoic acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of butanoic acid, featuring an amino group and a bromophenyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(4-bromophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The 4-bromobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 4-bromo-β-phenylacrylic acid.

    Hydrogenation: The 4-bromo-β-phenylacrylic acid is then hydrogenated using a palladium catalyst to yield 4-bromo-β-phenylpropionic acid.

    Amination: Finally, the 4-bromo-β-phenylpropionic acid is subjected to amination using ammonia or an amine source to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).

Major Products

    Oxidation: Nitro or imino derivatives.

    Reduction: Phenylbutanoic acid.

    Substitution: Hydroxy, alkoxy, or amino derivatives of butanoic acid.

Scientific Research Applications

4-Amino-4-(4-bromophenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-phenylbutanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Bromo-4-phenylbutanoic acid: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    4-Amino-4-(4-chlorophenyl)butanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

4-Amino-4-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical reactivity and potential biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the amino group allows for interactions with biological molecules.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-amino-4-(4-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

RLDFNQNAOBFSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)N)Br

Origin of Product

United States

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